Prednisolone sodium phosphate
Overview
Description
- It is a white or pale yellow crystalline powder, commonly used in pharmaceutical formulations such as injectables, orally disintegrating tablets, and topical creams .
- This compound exhibits anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects.
Prednisolone Sodium Phosphate: (CAS NO. 125-02-0) belongs to the class of glucocorticoids, which are synthetic analogs of cortisol.
Mechanism of Action
Target of Action
Prednisolone sodium phosphate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation, immune responses, and various metabolic processes .
Mode of Action
This compound, being a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The drug’s interaction with its targets results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor modulates the synthesis and release of numerous chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, and complement . This modulation suppresses the production of inducible NO synthase and chondrodestructive enzymes such as collagenase .
Pharmacokinetics
This compound undergoes ester hydrolysis to prednisolone, which then undergoes the normal metabolism of prednisolone . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugate metabolites . The drug shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . The drug’s action reduces vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . This leads to a decrease in inflammation and immune reactions, providing relief in conditions such as allergic states, dermatologic diseases, edematous states, endocrine disorders, gastrointestinal diseases, hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of prednisolone can be decreased when combined with sodium bicarbonate . Furthermore, the metabolism of prednisolone can be increased when combined with certain other drugs, such as somatrogon . Therefore, the patient’s overall health status, co-administration of other medications, and individual metabolic variations can all impact the drug’s action.
Biochemical Analysis
Biochemical Properties
Prednisolone sodium phosphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus to modulate gene expression . This interaction inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound affects the synthesis of interleukins and other cytokines, further dampening the inflammatory response .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it suppresses the migration of leukocytes to sites of inflammation and reduces the activity of macrophages and monocytes . This compound also affects the metabolism of carbohydrates, proteins, and lipids, promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues .
Molecular Mechanism
The molecular mechanism of this compound involves binding to glucocorticoid receptors, which then translocate to the nucleus and interact with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the expression of genes encoding for anti-inflammatory proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity . In vitro studies have shown that prolonged treatment with this compound can result in decreased cell proliferation and increased apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects . At higher doses, this compound can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound undergoes ester hydrolysis to prednisolone, which is then metabolized through various pathways . The primary metabolic pathways involve reduction, oxidation, and conjugation reactions . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugates . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is highly protein-bound in plasma, primarily to albumin and corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets . Transporters and binding proteins facilitate its movement within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene expression . The activity and function of this compound are influenced by its localization, with nuclear translocation being essential for its anti-inflammatory and immunosuppressive actions .
Preparation Methods
Synthetic Routes: Prednisolone Sodium Phosphate is synthesized from prednisolone, a natural corticosteroid.
Reaction Conditions: The specific synthetic routes involve phosphorylation of prednisolone at the 21st carbon position.
Industrial Production: Industrial-scale production methods typically involve chemical modification of prednisolone using phosphoric acid derivatives.
Chemical Reactions Analysis
Reactions: Prednisolone Sodium Phosphate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Phosphorylation reactions often use phosphoric acid derivatives, such as phosphorus oxychloride or phosphoric anhydride.
Major Products: The primary product is prednisolone with a phosphate group at the 21st carbon position.
Scientific Research Applications
Medicine: Prednisolone Sodium Phosphate is widely used in medicine for its anti-inflammatory properties. It treats conditions like allergies, autoimmune diseases, and certain cancers.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: It plays a role in cell signaling pathways and immune responses.
Industry: Used in pharmaceutical formulations.
Comparison with Similar Compounds
Uniqueness: Prednisolone Sodium Phosphate stands out due to its phosphorylation at the 21st carbon position.
Similar Compounds: Other glucocorticoids like prednisolone, dexamethasone, and hydrocortisone.
Properties
Key on ui mechanism of action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |
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CAS No. |
125-02-0 |
Molecular Formula |
C21H29NaO8P |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
FZSZNUSQBKSTHL-WDCKKOMHSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
125-02-0 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
2681-16-5 |
Synonyms |
Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]
A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]
A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []
A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]
A: Hydrolysis of the phosphate ester group is the primary degradation pathway for this compound. []
A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of this compound in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []
A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []
A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus this compound. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]
A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []
A: Research indicates that presoaking hydrophilic contact lenses in this compound solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []
A: Percutaneous iontophoresis has been investigated as a method to deliver this compound through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []
A: Studies comparing beclomethasone dipropionate enemas to this compound enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]
A: Research suggests that intraoperative administration of this compound solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []
A: Studies have explored the use of mucoadhesive buccal films containing this compound for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]
A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of this compound on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]
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